molecular formula C23H22N4O3 B11014793 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11014793
M. Wt: 402.4 g/mol
InChI Key: VREKLIRUHAWPIK-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.

    Acylation: Attachment of the acetamide group to the carbazole core.

    Phthalazinone Derivative Formation: Synthesis of the phthalazinone moiety and its subsequent coupling with the carbazole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form quinones.

    Reduction: Reduction of the carbazole core or the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in disease processes.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.

    Phthalazinone Derivatives: Compounds with similar phthalazinone moieties but different attached groups.

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of carbazole and phthalazinone structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-15-9-10-19-18(11-15)17-7-4-8-20(22(17)26-19)25-21(28)13-27-23(29)16-6-3-2-5-14(16)12-24-27/h2-3,5-6,9-12,20,26H,4,7-8,13H2,1H3,(H,25,28)

InChI Key

VREKLIRUHAWPIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

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